molecular formula C12H14O4 B12075956 3-(4-Ethoxy-3-formyl-phenyl)-propionic acid

3-(4-Ethoxy-3-formyl-phenyl)-propionic acid

Cat. No.: B12075956
M. Wt: 222.24 g/mol
InChI Key: ATGOEUMACJTDAD-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-formyl-phenyl)-propionic acid is a phenylpropionic acid derivative characterized by a propionic acid side chain attached to a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a formyl group (-CHO) at the 3-position (Figure 1).

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-ethoxy-3-formylphenyl)propanoic acid

InChI

InChI=1S/C12H14O4/c1-2-16-11-5-3-9(4-6-12(14)15)7-10(11)8-13/h3,5,7-8H,2,4,6H2,1H3,(H,14,15)

InChI Key

ATGOEUMACJTDAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phenylpropionic acids are highly dependent on the type, position, and number of substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Comparison of 3-(4-Ethoxy-3-formyl-phenyl)-propionic Acid with Structural Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activities/Pathways References
3-(4-Ethoxy-3-formyl-phenyl)-propionic acid 4-ethoxy, 3-formyl 238.24 (calculated) - Formyl group may reduce solubility in aqueous media.
- Ethoxy group enhances lipophilicity.
Limited data; potential precursor for metabolic or synthetic pathways. -
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) 4-hydroxy, 3-methoxy 198.17 - Detected in plasma as a microbial metabolite.
- Antioxidant and anti-inflammatory properties.
Bioactive metabolite linked to polyphenol-rich diets.
3-(3,4-Dihydroxyphenyl)propionic acid 3,4-dihydroxy 182.17 - High water solubility.
- Forms sulphate/glucuronide conjugates.
Biomarker for whole grain intake; antioxidant.
3-(2,4-Dihydroxyphenyl)propionic acid 2,4-dihydroxy 198.17 - Undergoes oxidative ipso-hydroxylation.
- Converted to trihydroxy derivatives.
Intermediate in microbial degradation pathways.
3-(4-Fluorophenyl)propionic acid 4-fluoro 168.15 - Fluorine enhances metabolic stability.
- Moderate solubility in organic solvents.
Antiviral applications; synthetic intermediate.
3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid 4-ethoxy, 3-CF₃ 262.23 - High lipophilicity due to CF₃ group.
- Used in pharmaceutical synthesis.
Intermediate in organic chemistry.

Metabolic and Biodegradation Pathways

  • Hydroxyl and Methoxy Substitutions: Compounds like 3-(3,4-dihydroxyphenyl)propionic acid and HMPA are produced by colonic microbiota during polyphenol metabolism. These metabolites exhibit higher bioavailability and bioactivity than their parent compounds, with hydroxyl groups facilitating conjugation (e.g., sulphation, glucuronidation) .
  • Ethoxy groups, being bulkier than methoxy or hydroxy, could slow enzymatic degradation, altering its pharmacokinetic profile compared to analogs .
  • Microbial Degradation : 3-(2,4-Dihydroxyphenyl)-propionic acid is metabolized by Pseudomonas spp. via ipso-hydroxylation, yielding trihydroxy derivatives . Similar pathways may apply to the target compound if the formyl group is enzymatically modified.

Physicochemical Properties

  • Solubility : Hydroxyl groups enhance water solubility (e.g., 3,4-dihydroxy derivatives), while ethoxy, formyl, and trifluoromethyl groups increase lipophilicity, affecting membrane permeability .
  • Acidity : The propionic acid moiety (pKa ~4.7) dominates acidity, but electron-withdrawing substituents (e.g., formyl) may slightly lower the pKa compared to methoxy or ethoxy analogs .

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